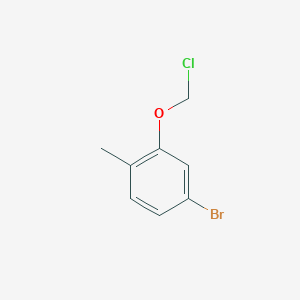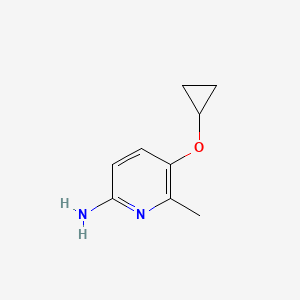
5-Cyclopropoxy-6-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-6-methylpyridin-2-amine is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-6-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions to couple 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid . The reaction typically occurs under mild conditions, making it efficient and environmentally friendly. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-Cyclopropoxy-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-6-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as liquid crystals.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-6-methylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate certain signaling pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
5-Cyclopropoxy-6-methylpyridin-2-amine can be compared with other pyridine derivatives such as 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique cyclopropoxy group in this compound provides distinct properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-6-methylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-8(12-7-2-3-7)4-5-9(10)11-6/h4-5,7H,2-3H2,1H3,(H2,10,11) |
Clave InChI |
NPDWIHWVLYVUQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
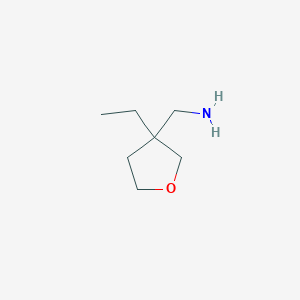
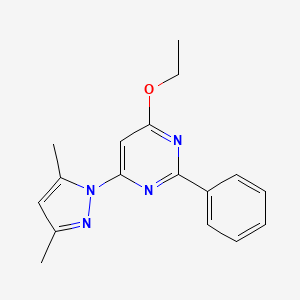
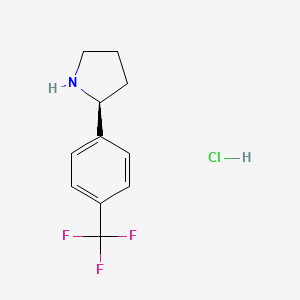
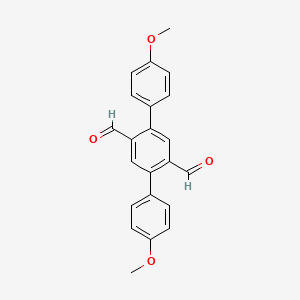
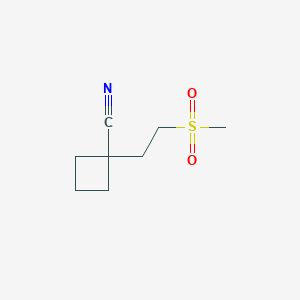
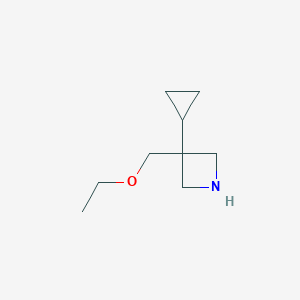


![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
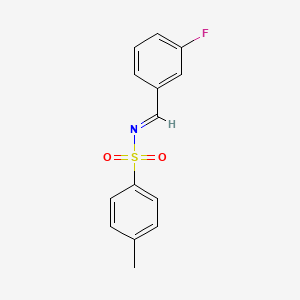
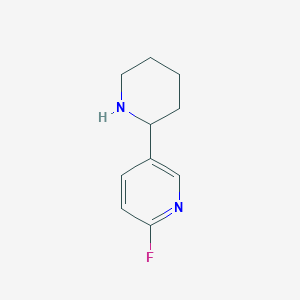
![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)
